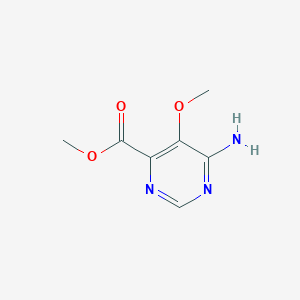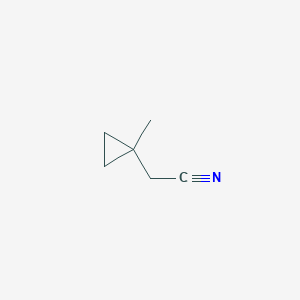
2-(1-Methylcyclopropyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methylcyclopropyl)acetonitrile is a chemical compound that features a cyclopropyl group attached to a methyl group and an acetonitrile moiety. This structure places it within the realm of organic chemistry, where it can participate in various chemical reactions due to the presence of the reactive nitrile group. The cyclopropyl ring is known for its angle strain, which can influence the reactivity of the compound.
Synthesis Analysis
The synthesis of compounds related to 2-(1-Methylcyclopropyl)acetonitrile can be complex due to the strained cyclopropyl ring. For instance, 1,1-dicyano-2-aryl-3-benzoylcyclopropanes can undergo cyclodimerization in the presence of triethylamine to form polyfunctionalized cyclopropa[a]indenes . This indicates that related cyclopropyl-containing nitriles can be synthesized through reactions involving cyclodimerization. Additionally, the use of N-phenacylpyridinium bromides with arylidene malononitriles in a one-pot domino reaction suggests a method for constructing polycyclic structures from simpler cyclopropyl precursors .
Molecular Structure Analysis
The molecular structure of cyclopropyl-related compounds can be elucidated using X-ray structural analysis. For example, the absolute configuration of a related compound, (S)-2-hydroxy-2-(pentafluorophenyl)acetonitrile, was determined after its transformation into a derivative, which was then analyzed by X-ray crystallography . This technique could similarly be applied to determine the structure of 2-(1-Methylcyclopropyl)acetonitrile and its derivatives.
Chemical Reactions Analysis
Compounds with a cyclopropyl moiety can engage in various chemical reactions. For instance, 1-methylcycloprop-2-ene-1-carbonitrile, a compound with a similar cyclopropyl and nitrile configuration, can undergo tandem Alder-ene and Diels-Alder reactions with dienes to form addition products . This suggests that 2-(1-Methylcyclopropyl)acetonitrile could also participate in such reactions, acting as an enophile or dienophile due to the presence of the nitrile group and the strained cyclopropyl ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(1-Methylcyclopropyl)acetonitrile can be inferred from related compounds. For example, the solubility of cyclopropyl-containing compounds in a mixture of water and acetonitrile indicates that 2-(1-Methylcyclopropyl)acetonitrile may also be soluble in such solvent systems . The reactivity of the nitrile group in transesterification reactions, as seen in the synthesis of optically pure diols from hydroxy acetonitriles, suggests that 2-(1-Methylcyclopropyl)acetonitrile could be a substrate for similar enzymatic transformations .
Aplicaciones Científicas De Investigación
Catalytic Aminohalogenation
One study explored the aminochlorination of methylenecyclopropanes and vinylidenecyclopropanes using FeCl3 as a Lewis acid catalyst in acetonitrile under mild conditions. The study provided insights into the stereochemistry and proposed an aziridinium-based mechanism, enhancing understanding of regio- and stereoselectivity in such reactions (Qingjiang Li, M. Shi, C. Timmons, & Guigen Li, 2006).
Liquid-Crystalline Properties
Research on methyl-tri-n-decylphosphonium salts in acetonitrile revealed unique liquid-crystalline properties. This study highlighted the dual thermotropic-lyotropic behavior of these compounds in acetonitrile, offering potential applications in NMR spectroscopy and materials science (G. Gowda, Hui Chen, C. L. Khetrapal, & R. Weiss, 2004).
Chromatographic Separation
Another application involves the use of acetonitrile in liquid-liquid partition chromatography for separating various compounds, demonstrating acetonitrile's utility as a stationary phase in analytical chemistry (E. A. Corbin, D. Schwartz, & M. Keeney, 1960).
Polymerization Processes
Acetonitrile's role in the ultrafast SET-LRP (Single Electron Transfer-Living Radical Polymerization) of methyl acrylate was investigated, showcasing its potential in polymer chemistry for creating polymers with high chain end functionality (Mojtaba Enayati, Ryan L. Jezorek, R. Smail, M. Monteiro, & V. Percec, 2016).
Photocyclization Reactions
The photocyclization of specific compounds in acetonitrile led to the formation of novel compounds, indicating acetonitrile's role in facilitating photochemical reactions in synthetic chemistry (S. Arai, Kunihisa Tabuchi, H. Arai, T. Yamagishi, & M. Hida, 1991).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
In the field of organic synthesis, acetonitrile has been widely applied as a common solvent . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
Propiedades
IUPAC Name |
2-(1-methylcyclopropyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-6(2-3-6)4-5-7/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDAHMXXIOTQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylcyclopropyl)acetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B2538002.png)
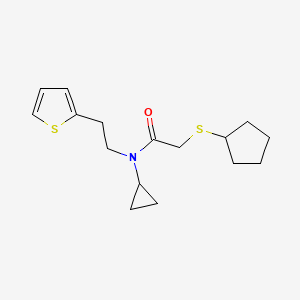

![Methyl (2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate](/img/structure/B2538010.png)
![3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2538011.png)
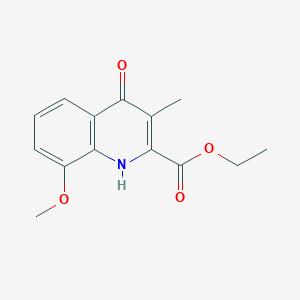



![Methyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate](/img/structure/B2538020.png)
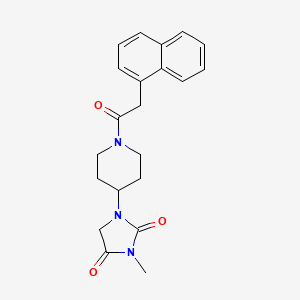
![2-[(4-chlorophenyl)amino]-4-methyl-5-Thiazolecarboxylic acid](/img/structure/B2538023.png)
![7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B2538024.png)
